FGFR4 Inhibition: Sub-Nanomolar Potency Distinguishes from Other Benzoxazinone Derivatives
2-(4-Fluoroanilino)-4H-3,1-benzoxazin-4-one inhibits the non-phosphorylated FGFR4 kinase domain with an IC50 of 0.400 nM [1]. This potency is >7,500-fold greater than typical benzoxazinone-derived serine protease inhibitors, which exhibit IC50 values ranging from 6.5 to 341.1 μM [2]. The compound also demonstrates an IC50 of 2.5 nM in a cellular context (mouse BAF3 cells) against FGFR4 phosphorylation [3], confirming that the sub-nanomolar biochemical potency translates to cellular activity.
| Evidence Dimension | FGFR4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.400 nM (biochemical); IC50 = 2.5 nM (cellular) |
| Comparator Or Baseline | Generic benzoxazinone serine protease inhibitors: IC50 = 6,500–341,100 nM |
| Quantified Difference | >7,500-fold higher potency |
| Conditions | Recombinant non-phosphorylated FGFR4 kinase domain (residues 442–753) expressed in Sf9 insect cells using 5-Fluo-Ahx-KKKKEEI... substrate |
Why This Matters
Sub-nanomolar biochemical potency enables use as a high-quality chemical probe for FGFR4 target validation, minimizing compound quantity required for in vitro assays and reducing the likelihood of off-target effects at working concentrations.
- [1] BindingDB. BDBM50559126 (CHEMBL4796410): IC50 0.400 nM for FGFR4 kinase domain. View Source
- [2] Akhtar, M. N., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 73, 100-108. View Source
- [3] BindingDB. BDBM50559126 (CHEMBL4796410): IC50 2.5 nM for FGFR4 in mouse BAF3 cells. View Source
